molecular formula C19H24N2O3S B4615411 N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4615411
M. Wt: 360.5 g/mol
InChI Key: XAXXEYDSIPSLDN-UHFFFAOYSA-N
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Description

N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Research in chemical synthesis often explores the reactivity and functionalization of compounds with sulfonyl groups and amides. For instance, the synthesis of dimethyl sulfomycinamate through multistep reactions demonstrates the complexity and potential of synthesizing bioactive molecules (Bagley, Dale, Xiong, & Bower, 2005). Such methodologies could be relevant for the modification or synthesis of N1-(3,4-dimethylphenyl)-N2-ethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, aiming at pharmaceutical applications or as intermediates in organic synthesis.

Fluorescent Probes and Dyes

The development of fluorescent solvatochromic dyes, such as those based on diphenyloxazole derivatives, showcases the application of sulfonyl-containing compounds in creating sensitive probes for biological and chemical analysis (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997). N1-(3,4-dimethylphenyl)-N2-ethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide could potentially be explored for similar applications, where its sulfonyl group might interact with various environments, altering its fluorescence properties for sensing applications.

Polymer and Material Science

Compounds with sulfonyl groups also find applications in polymer and material science. For example, guanidinium-functionalized polymer electrolytes utilize sulfonyl functionalities for enhanced ionic conductivity (Kim, Labouriau, Guiver, & Kim, 2011). This suggests potential research avenues for N1-(3,4-dimethylphenyl)-N2-ethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide in the development of new materials with specific ionic or electronic properties.

Biological Evaluation and Molecular Docking

The biological evaluation and molecular docking studies of novel benzenesulfonamide derivatives (Fahim & Shalaby, 2019) highlight the potential of sulfonyl-containing compounds in drug discovery. These studies involve assessing the interaction of compounds with biological targets, providing a basis for the therapeutic application of N1-(3,4-dimethylphenyl)-N2-ethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, particularly in exploring its binding affinities and inhibitory activities against specific proteins or enzymes.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-21(25(23,24)18-10-6-14(2)7-11-18)13-19(22)20-17-9-8-15(3)16(4)12-17/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXXEYDSIPSLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=C(C=C1)C)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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